Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-
Brand Name: Vulcanchem
CAS No.: 89604-36-4
VCID: VC18871721
InChI: InChI=1S/C9H9ClOS/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClOS
Molecular Weight: 200.69 g/mol

Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-

CAS No.: 89604-36-4

Cat. No.: VC18871721

Molecular Formula: C9H9ClOS

Molecular Weight: 200.69 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- - 89604-36-4

Specification

CAS No. 89604-36-4
Molecular Formula C9H9ClOS
Molecular Weight 200.69 g/mol
IUPAC Name 1-(3-chloro-2-methylsulfanylphenyl)ethanone
Standard InChI InChI=1S/C9H9ClOS/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
Standard InChI Key IZSZXPANIKXGMP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=CC=C1)Cl)SC

Introduction

Chemical Identity and Structural Features

Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- (systematic IUPAC name: 1-(3-chloro-2-(methylthio)phenyl)ethan-1-one) has the molecular formula C₉H₉ClOS and a molecular weight of 200.68 g/mol. The compound’s structure integrates three key functional groups:

  • A chlorine atom at position 3, contributing electronegativity and steric effects.

  • A methylthio group at position 2, introducing sulfur-based nucleophilicity and hydrophobicity.

  • An acetyl group at position 1, enabling keto-enol tautomerism and participation in condensation reactions.

Comparative analysis with structurally related compounds, such as 1-(3-chlorophenyl)ethanone (CAS 1341-24-8) and 1-(2-(methylthio)phenyl)ethanone (CAS 1441-97-0), allows estimation of its properties . For instance, the chlorine substituent increases molecular polarity compared to purely alkyl-substituted acetophenones, while the methylthio group enhances lipophilicity, as evidenced by LogP values of 2.54–2.61 in analogous structures .

Table 1: Estimated Physicochemical Properties

PropertyValueBasis for Estimation
Density (g/cm³)1.18–1.22Avg. of (1.163) and (1.1)
Boiling Point (°C)240–260Interpolation from
Flash Point (°C)110–120Similar to (106.3)
LogP2.6–2.8Additivity of Cl and SMe substituents
Vapor Pressure (25°C, mmHg)0.02–0.03Comparable to (0.0152)

Synthesis and Manufacturing Pathways

The synthesis of 1-[3-chloro-2-(methylthio)phenyl]ethanone likely involves multistep functionalization of a benzene precursor. A plausible route, inspired by patented methodologies for analogous compounds , includes:

Chlorination and Thioether Formation

  • Chlorination of 2-(methylthio)phenol: Reaction with chlorine gas or SO₂Cl₂ in dichloromethane introduces the chlorine atom at position 3.

  • Acetylation: Friedel-Crafts acylation using acetyl chloride and AlCl₃ yields the acetylated product.

Alternatively, transition-metal-catalyzed coupling, as demonstrated in rhodium-catalyzed Sonogashira-type reactions , could enable regioselective installation of the acetyl group. For example, coupling 3-chloro-2-(methylthio)phenylboronic acid with acetylene precursors in the presence of [Rh(cod)Cl]₂ and PPh₃ may offer a modern synthetic route .

Oxidation and Purification

Post-synthetic oxidation of the methylthio group to sulfone or sulfoxide derivatives (using H₂O₂/NaWO₄ ) is a critical step for pharmaceutical intermediates. Purification typically involves column chromatography (e.g., silica gel with toluene/petrol ether ) or distillation under reduced pressure.

Reactivity and Functional Transformations

The compound’s reactivity is governed by its electron-deficient aromatic ring and the acetyl group’s electrophilic carbonyl:

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For instance, reaction with piperidine in DMF at 80°C could yield 3-amino derivatives.

Keto-Enol Tautomerism

The acetyl group participates in keto-enol equilibria, enabling condensation reactions with aldehydes or hydrazines. This property is exploitable in synthesizing heterocycles like pyrazoles or quinoxalines.

Sulfur-Based Reactivity

The methylthio group undergoes oxidation to sulfoxides (e.g., using mCPBA) or sulfones (with H₂O₂/NaWO₄ ), modulating electronic and steric properties. Such transformations are pivotal in medicinal chemistry for optimizing drug metabolism and bioavailability.

DerivativeSynthetic ModificationApplication
Sulfone analogH₂O₂/NaWO₄ oxidation Anti-inflammatory agents
HydrazoneCondensation with hydrazineAnticancer scaffolds
Amino-substitutedNucleophilic substitutionKinase inhibitors

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